

# 5-Carbethoxy-2-thiouracil: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Carbethoxy-2-thiouracil

Cat. No.: B1220596

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CAS Number: 38026-46-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological activities of **5-Carbethoxy-2-thiouracil**. This pyrimidine derivative has garnered attention for its potential as an antineoplastic agent.

## Chemical and Physical Properties

**5-Carbethoxy-2-thiouracil**, also known by synonyms such as Ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate and 5-Ethoxycarbonyl-2-thiouracil, is a crystalline solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	38026-46-9	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> S	<sup>[2]</sup>
Molecular Weight	200.21 g/mol	<sup>[2]</sup>
Melting Point	249-255 °C (decomposes)	
Appearance	Crystalline solid	
Solubility	Soluble in 1 M NaOH	<sup>[3]</sup>

## Synthesis and Purification

The synthesis of **5-Carbethoxy-2-thiouracil** can be achieved through the condensation of thiourea with diethyl ethoxymethylenemalonate. A microwave-assisted, one-pot synthesis using pyridine as a catalyst has been reported to produce moderate to good yields.

### Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the reported microwave-assisted synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

#### Materials:

- Thiourea
- Diethyl ethoxymethylenemalonate
- Pyridine
- Ethanol

#### Procedure:

- In a microwave-safe reaction vessel, combine equimolar amounts of thiourea and diethyl ethoxymethylenemalonate.
- Add a catalytic amount of pyridine to the mixture.
- Add a minimal amount of ethanol to ensure a homogenous slurry.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a suitable temperature and pressure for a predetermined time. Reaction conditions should be optimized for the specific microwave system being used.
- After the reaction is complete, cool the vessel to room temperature.
- The resulting solid is collected by filtration.

- Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **5-Carbethoxy-2-thiouracil**.

## Spectral Data

The structural characterization of **5-Carbethoxy-2-thiouracil** is supported by various spectroscopic techniques.

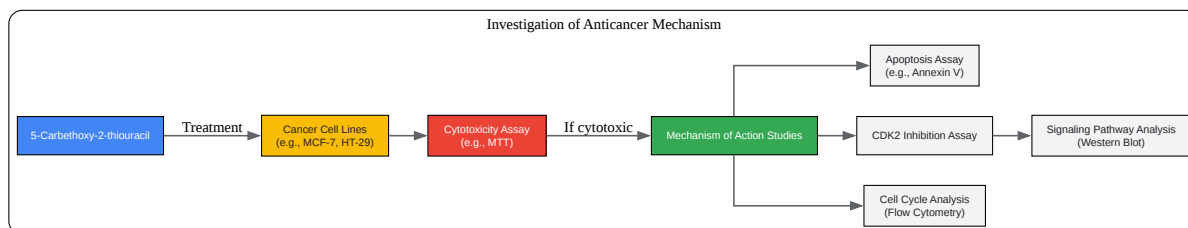
Spectroscopic Data	
<sup>1</sup> H NMR	Data available, but specific shifts from snippets are limited.
<sup>13</sup> C NMR	Data available, but specific shifts from snippets are limited.
FTIR	Characteristic peaks for N-H, C=O, C=S, and C-O-C functional groups are expected.
UV-Vis	Absorption maxima are reported at 262 nm and 310 nm.[4]

## Biological Activity and Potential Signaling Pathways

**5-Carbethoxy-2-thiouracil** has been identified as a potential anti-tumor agent, particularly when forming metal complexes.[5][6][7] While the specific molecular mechanisms of **5-Carbethoxy-2-thiouracil** are not yet fully elucidated, the activities of structurally related 2-thiouracil derivatives provide insights into a plausible mechanism of action.

Derivatives such as 2-thiouracil-5-sulfonamides have demonstrated potent anticancer activity by inducing cell cycle arrest and inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[8][9] This suggests that **5-Carbethoxy-2-thiouracil** may exert its cytotoxic effects through the modulation of cell cycle progression. The inhibition of CDK2, a key regulator of the G1/S phase transition, would lead to a halt in cell proliferation and potentially trigger apoptosis in cancer cells.

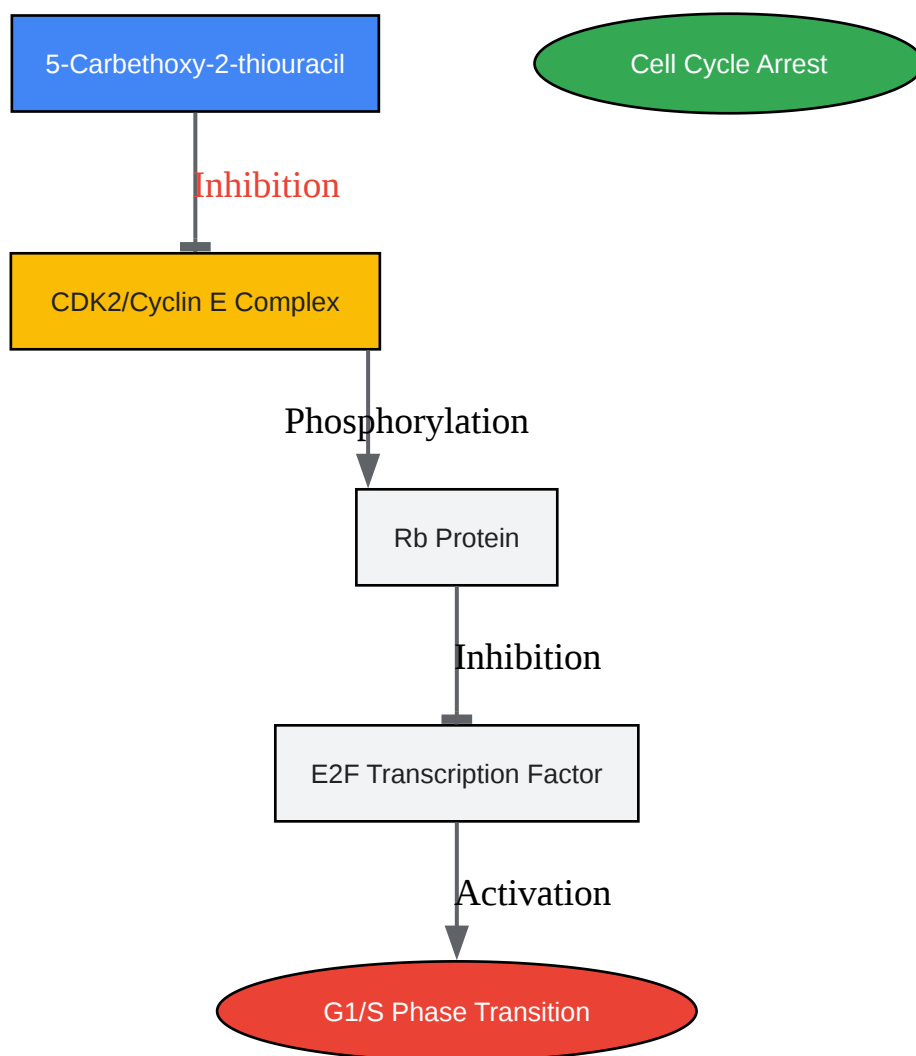
Based on the evidence from related compounds, a putative workflow for investigating the anticancer mechanism of **5-Carbethoxy-2-thiouracil** is proposed below.



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Proposed workflow for investigating the anticancer mechanism of **5-Carbethoxy-2-thiouracil**.

The following diagram illustrates a hypothesized signaling pathway based on the known activity of 2-thiouracil derivatives, where **5-Carbethoxy-2-thiouracil** is postulated to inhibit CDK2, leading to cell cycle arrest.



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Hypothesized inhibition of the CDK2 pathway by **5-Carbethoxy-2-thiouracil**.

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